molecular formula C37H73NaO8PS+ B13143576 sodium;[(2R)-2-hexadecanoyloxy-3-[hydroxy(2-sulfanylethoxy)phosphoryl]oxypropyl] hexadecanoate

sodium;[(2R)-2-hexadecanoyloxy-3-[hydroxy(2-sulfanylethoxy)phosphoryl]oxypropyl] hexadecanoate

Cat. No.: B13143576
M. Wt: 732.0 g/mol
InChI Key: AKETWRINAWSUQU-RUQJKXHKSA-N
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Description

Sodium;[(2R)-2-hexadecanoyloxy-3-[hydroxy(2-sulfanylethoxy)phosphoryl]oxypropyl] hexadecanoate: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a phosphoric acid ester and a thiol group, making it a subject of interest in biochemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;[(2R)-2-hexadecanoyloxy-3-[hydroxy(2-sulfanylethoxy)phosphoryl]oxypropyl] hexadecanoate typically involves multiple steps, including esterification, phosphorylation, and thiolation reactions The process begins with the esterification of hexadecanoic acid with glycerol, followed by phosphorylation using phosphorus oxychloride

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.

    Reduction: The ester groups can be reduced to alcohols under specific conditions.

    Substitution: The phosphoryl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products

    Oxidation: Disulfides and sulfoxides.

    Reduction: Alcohols and alkanes.

    Substitution: Phosphorylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a reagent in the synthesis of complex molecules. Its unique structure allows it to act as a building block for the development of new materials and catalysts.

Biology

In biological research, sodium;[(2R)-2-hexadecanoyloxy-3-[hydroxy(2-sulfanylethoxy)phosphoryl]oxypropyl] hexadecanoate is studied for its potential role in cell signaling and membrane dynamics. Its ability to interact with lipid bilayers makes it a valuable tool in the study of cellular processes.

Medicine

In medicine, this compound is being explored for its potential therapeutic applications, including its use as a drug delivery agent. Its amphiphilic nature allows it to form micelles, which can encapsulate hydrophobic drugs and enhance their bioavailability.

Industry

In industrial applications, this compound is used as an emulsifier and surfactant. Its ability to stabilize emulsions makes it valuable in the formulation of cosmetics, pharmaceuticals, and food products.

Mechanism of Action

The mechanism of action of sodium;[(2R)-2-hexadecanoyloxy-3-[hydroxy(2-sulfanylethoxy)phosphoryl]oxypropyl] hexadecanoate involves its interaction with cellular membranes and proteins. The compound can insert itself into lipid bilayers, altering membrane fluidity and permeability. Additionally, its phosphoryl group can participate in signaling pathways by acting as a phosphate donor or acceptor.

Comparison with Similar Compounds

Similar Compounds

  • Sodium;[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] hydrogen phosphate
  • Sodium;[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] hydrogen phosphate

Uniqueness

Compared to similar compounds, sodium;[(2R)-2-hexadecanoyloxy-3-[hydroxy(2-sulfanylethoxy)phosphoryl]oxypropyl] hexadecanoate is unique due to the presence of the thiol group, which imparts additional reactivity and potential for forming disulfide bonds. This feature enhances its utility in biochemical applications, particularly in the study of redox biology and protein interactions.

Properties

Molecular Formula

C37H73NaO8PS+

Molecular Weight

732.0 g/mol

IUPAC Name

sodium;[(2R)-2-hexadecanoyloxy-3-[hydroxy(2-sulfanylethoxy)phosphoryl]oxypropyl] hexadecanoate

InChI

InChI=1S/C37H73O8PS.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(38)42-33-35(34-44-46(40,41)43-31-32-47)45-37(39)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h35,47H,3-34H2,1-2H3,(H,40,41);/q;+1/t35-;/m1./s1

InChI Key

AKETWRINAWSUQU-RUQJKXHKSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCS)OC(=O)CCCCCCCCCCCCCCC.[Na+]

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCS)OC(=O)CCCCCCCCCCCCCCC.[Na+]

Origin of Product

United States

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